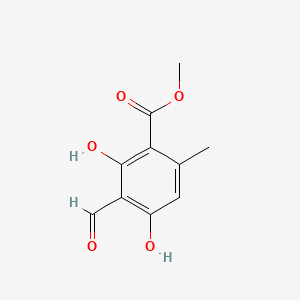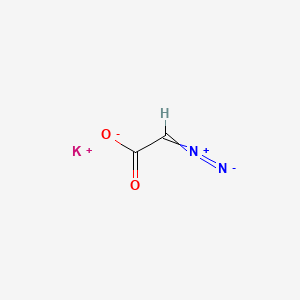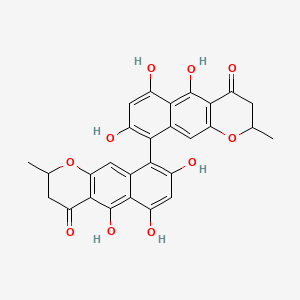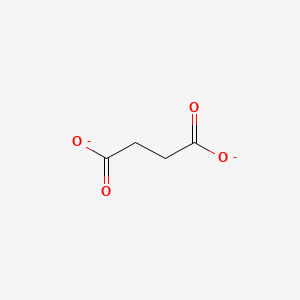
Isoapocodeine
説明
Isoapocodeine belongs to the class of organic compounds known as aporphines . These are quinoline alkaloids containing the dibenzo[de,g]quinoline ring system or a dehydrogenated derivative thereof .
Synthesis Analysis
A preparative-scale regiospecific conversion of 10,11-dimethoxyaporphine to isoapocodeine was conducted with Cunninghamella elegans ATCC 9245 . This biotransformation proceeded quantitatively in suspensions and was pH dependent . The influence of antioxidants on the conversion was studied .
Molecular Structure Analysis
The molecular structure of Isoapocodeine includes a weight average of 281.355 and a monoisotopic weight of 281.141578856 . Its chemical formula is C18H19NO2 . The IUPAC name is (9R)-3-methoxy-10-methyl-10-azatetracyclo [7.7.1.0^ {2,7}.0^ {13,17}]heptadeca-1 (16),2 (7),3,5,13 (17),14-hexaen-4-ol .
科学的研究の応用
Regiospecific Synthesis : Isoapocodeine can be synthesized from 10,11-dimethoxyaporphine using Cunninghamella elegans, as demonstrated by Smith and Davis (1978). This process is pH-dependent and influenced by antioxidants (Smith & Davis, 1978).
Microbial Transformations : Rosazza et al. (1975) identified microorganisms capable of converting 10,11-dimethoxyaporphine to isoapocodeine, highlighting the potential of microorganisms in producing monomethoxyaporphines (Rosazza et al., 1975).
Metabolic Studies : Cannon and Qijie (1991) synthesized monomethyl ether derivatives of isoapomorphine as potential metabolites in catechol-O-methyltransferase (COMT) mediated reactions, providing insights into the metabolic pathways of related compounds (Cannon & Qijie, 1991).
Analytical Methods : Van der Geest et al. (1997) developed methods for the sensitive determination of R- and S-apomorphine, apocodeine, and isoapocodeine in plasma and urine, contributing to the pharmacokinetic study of these compounds (Van der Geest et al., 1997).
Mass Spectrometric Properties : Green et al. (1980) investigated the mass spectrometric characteristics of trifluoroacetyl derivatives of isoapocodeine, providing valuable information for analytical chemistry applications (Green et al., 1980).
特性
IUPAC Name |
(6aR)-11-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(20)18(21-2)17(12)13/h3-7,14,20H,8-10H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJNKYXAZPPMTE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957813 | |
| Record name | 11-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoapocodeine | |
CAS RN |
36507-69-4 | |
| Record name | Isoapocodeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1194672.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-(4-methoxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1194674.png)





